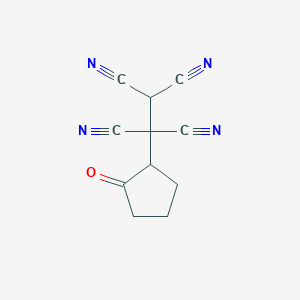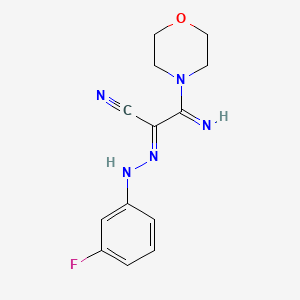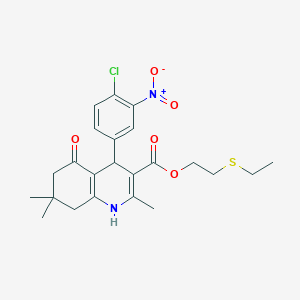
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile can be synthesized through the reaction of cyclopentanone with tetracyanoethylene (TCNE). The reaction typically involves the use of a solvent such as acetonitrile and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace one of the cyano groups.
Addition Reactions: It can participate in addition reactions with aldehydes and ketones to form more complex structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and ammonia. Reactions are typically carried out in solvents such as acetonitrile or ethanol, and may require heating or the use of catalysts to proceed efficiently .
Major Products Formed
The major products formed from reactions involving this compound include various heterocyclic compounds, such as pyrroles and chromenes.
Aplicaciones Científicas De Investigación
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile involves its reactivity with various nucleophiles and electrophiles. The cyano groups in the compound are highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Oxocyclohexyl)ethane-1,1,2,2-tetracarbonitrile
- 1-(2-Oxocyclooctyl)ethane-1,1,2,2-tetracarbonitrile
- 1-(2-Oxocycloheptyl)ethane-1,1,2,2-tetracarbonitrile
Uniqueness
1-(2-Oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile is unique due to its five-membered cyclopentyl ring, which imparts different steric and electronic properties compared to its six- and seven-membered ring analogs. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Propiedades
Número CAS |
95081-84-8 |
|---|---|
Fórmula molecular |
C11H8N4O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
1-(2-oxocyclopentyl)ethane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4O/c12-4-8(5-13)11(6-14,7-15)9-2-1-3-10(9)16/h8-9H,1-3H2 |
Clave InChI |
HHEVNIQTDOUUNK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(=O)C1)C(C#N)(C#N)C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B15008661.png)
![5-Benzyl-3-(2,4-dihydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B15008668.png)
![Ethyl 2-[2,3,4,5-tetrakis(acetyloxy)pentanamido]-4H,5H,6H-cyclopenta[B]thiophene-3-carboxylate](/img/structure/B15008679.png)

![2-(3-chlorophenyl)-3-{[(1E)-1-(4-methoxyphenyl)ethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B15008693.png)
![(1Z)-2-(4-chlorophenyl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B15008694.png)
![2,2-Dimethyl-5-phenyl-2,3-dihydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B15008701.png)
![4-(3-bromophenyl)-1-chloro-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B15008717.png)

![3-(3,4-dimethoxyphenyl)-11-(thiophen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15008732.png)
![N-(3,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-(methylsulfanyl)butanamide (non-preferred name)](/img/structure/B15008741.png)
![N-(2-bromophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B15008749.png)
![4-(2,4-Dinitrophenyl)-1,4-diazabicyclo[4.3.0]nonane](/img/structure/B15008751.png)
![5-[4-(dimethylamino)phenyl]-1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008753.png)
